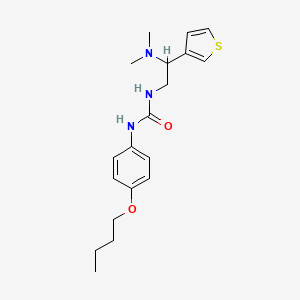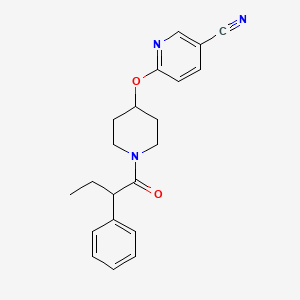
6-((1-(2-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((1-(2-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its potential in drug development. This compound is a derivative of nicotinonitrile and piperidine, and its synthesis method involves the reaction of 1-(2-phenylbutanoyl)piperidin-4-ol with nicotinonitrile.
Wirkmechanismus
The mechanism of action of 6-((1-(2-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific receptors in the body. It has been shown to bind to nicotinic acetylcholine receptors and modulate their activity. This modulation can lead to various physiological effects such as improved cognitive function, reduced inflammation, and anti-tumor activity.
Biochemical and Physiological Effects:
Research has shown that 6-((1-(2-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile has various biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and have anti-tumor activity. It has also been studied for its potential in treating various diseases such as Alzheimer's, Parkinson's, and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-((1-(2-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile in lab experiments is its ability to interact with specific receptors in the body, which can lead to various physiological effects. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 6-((1-(2-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile. One direction is to further study its potential in treating various diseases such as Alzheimer's, Parkinson's, and schizophrenia. Another direction is to investigate its anti-inflammatory and anti-tumor properties. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 6-((1-(2-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile involves the reaction of 1-(2-phenylbutanoyl)piperidin-4-ol with nicotinonitrile. The reaction is carried out in the presence of a base and a solvent. The product is purified by column chromatography to obtain pure 6-((1-(2-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile.
Wissenschaftliche Forschungsanwendungen
6-((1-(2-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile has shown potential in drug development due to its ability to interact with specific receptors in the body. It has been studied for its potential in treating various diseases such as Alzheimer's, Parkinson's, and schizophrenia. Research has also shown that this compound has anti-inflammatory and anti-tumor properties.
Eigenschaften
IUPAC Name |
6-[1-(2-phenylbutanoyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-2-19(17-6-4-3-5-7-17)21(25)24-12-10-18(11-13-24)26-20-9-8-16(14-22)15-23-20/h3-9,15,18-19H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKFFZBUESPEKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((1-(2-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2493755.png)
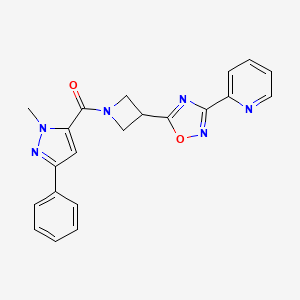

![[(4-Methoxynaphthyl)sulfonyl][3-(trifluoromethyl)phenyl]amine](/img/structure/B2493760.png)
![(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide](/img/structure/B2493765.png)
![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2493766.png)
![3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2493767.png)

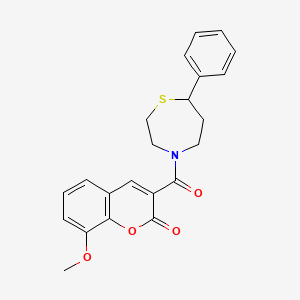
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2493771.png)
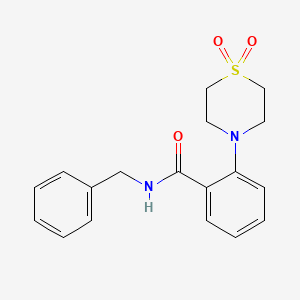
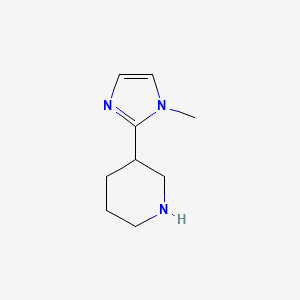
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2493775.png)
